molecular formula C7H7N3S2 B1455170 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1153981-17-9

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1455170
CAS No.: 1153981-17-9
M. Wt: 197.3 g/mol
InChI Key: RADVHDWAXMKBGG-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C7H7N3S2 and its molecular weight is 197.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound has shown significant antinociceptive effects , suggesting that it may interact with pain receptors or pathways.

Mode of Action

It has been observed to have antinociceptive properties , indicating that it may interact with pain receptors or pathways to reduce the perception of pain.

Biochemical Pathways

Given its antinociceptive properties , it is likely that this compound affects pathways related to pain perception and response.

Result of Action

The most notable result of the action of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is its antinociceptive effect

Biochemical Analysis

Biochemical Properties

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antinociceptive and antiallodynic activities, indicating its interaction with pain-related pathways . The compound may interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating pain perception. Additionally, it may bind to specific receptors or ion channels, influencing their activity and contributing to its analgesic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in models of chemotherapy-induced peripheral neuropathy, the compound has shown to attenuate tactile allodynia, suggesting its role in modulating pain signaling pathways . Furthermore, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation and pain.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as receptors or ion channels, altering their conformation and activity. This binding can lead to the inhibition or activation of enzymes involved in pain signaling pathways . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the production of proteins involved in pain and inflammation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over time In in vitro and in vivo studies, it has demonstrated sustained analgesic effects, indicating its potential for long-term use in pain management

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and antiallodynic activities without inducing sedative effects . At higher doses, it may cause adverse effects, such as reduced locomotor activity, indicating potential toxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety, making it essential to understand its metabolism for effective therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within tissues can influence its therapeutic effects, with higher concentrations in target tissues potentially enhancing its efficacy. Understanding the transport mechanisms can aid in optimizing its delivery and distribution for therapeutic use.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADVHDWAXMKBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 3
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 4
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 5
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 6
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine

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